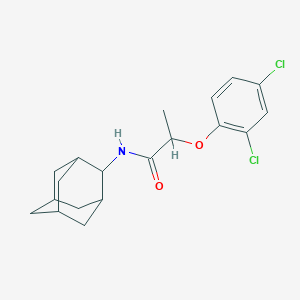
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide, also known as AADP, is a chemical compound that has been extensively studied for its potential use in scientific research. AADP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The exact mechanism of action of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, it is believed that N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to activate certain pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have anti-inflammatory and anti-oxidant properties. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its specificity. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to selectively target cancer cells, leaving healthy cells unaffected. This makes it a valuable tool for researchers studying cancer. However, one of the limitations of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. One area of research is the development of more efficient synthesis methods for N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. Another area of research is the optimization of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide for use in cancer treatment. Researchers are also exploring the potential use of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Synthesemethoden
The synthesis of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenol with 2-bromo-2-methylpropane in the presence of a base to form 2,4-dichlorophenyl 2-methyl-2-propyl ether. This intermediate is then reacted with adamantane-2-carboxylic acid in the presence of a coupling agent to form N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is in the field of cancer research. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-10(24-17-3-2-15(20)9-16(17)21)19(23)22-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18H,4-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNRRNKZOGWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)
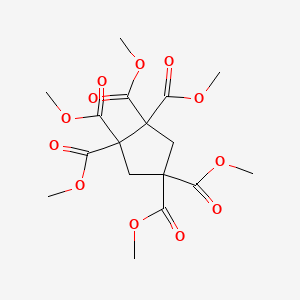
![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)
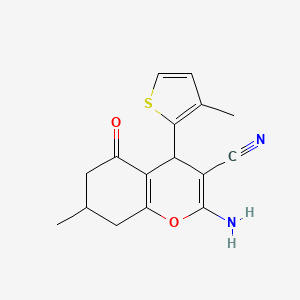
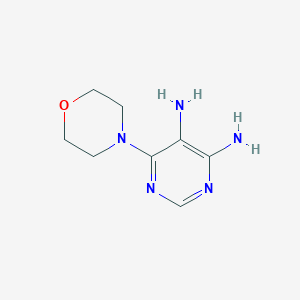
![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)
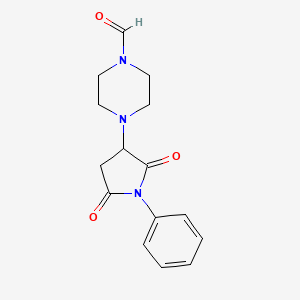
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)